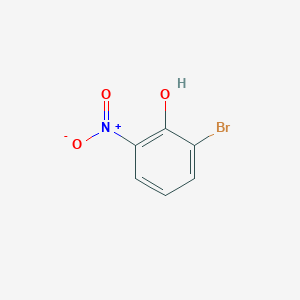

2-Bromo-6-nitrophenol

Número de catálogo B084729

Peso molecular: 218.00 g/mol

Clave InChI: VEJSIOPQKQXJAT-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06316658B1

Procedure details

51.9 g (0.3 mol) of 2-bromophenol and 300 ml of acetic acid were fed into a 1-liter four-necked flask provided with a reflux condenser, a stirrer and a thermometer. Thereto was dropwise added 29.7 g (0.33 mol) of 70% nitric acid at a temperature of 15° C. or below, with ice-cooling. The reaction mixture was stirred at a temperature of 10° C. or below for 1 hour and poured into 600 ml of water. The mixture was subjected to extraction with 400 ml of ether. The ether layer was washed with 150 ml of water. The ether layer was subjected to distillation. The residue was transferred into a 1-liter flask provided with a stirrer and a distillation apparatus. Azeotropic distillation was conducted while water was added gradually. The amount of water required for azeotropic distillation was 2,100 ml. The distillate obtained was subjected to extraction two times using 500 ml of ether. The ether layer was dried over anhydrous sodium sulfate and subjected to distillation to remove ether. The resulting crude product was mixed with 10 ml of ethanol. The mixture was heated and then allowed to cool. The formed crystals were collected by filtration and then dried to obtain 22.3 g of 2-bromo-6-nitrophenol (yield: 34.1%, purity: 99.6%).

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(O)(=O)C.[N+:13]([O-])([OH:15])=[O:14]>O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:13]([O-:15])=[O:14])[C:3]=1[OH:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.9 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=C1)O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

29.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at a temperature of 10° C. or below for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a reflux condenser, a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 15° C. or below

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with ice-cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was subjected to extraction with 400 ml of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether layer was washed with 150 ml of water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The ether layer was subjected to distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was transferred into a 1-liter flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Azeotropic distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added gradually

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The amount of water required for azeotropic distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The distillate obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was subjected to extraction two times

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether layer was dried over anhydrous sodium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

subjected to distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting crude product was mixed with 10 ml of ethanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The formed crystals were collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C(=CC=C1)[N+](=O)[O-])O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 22.3 g | |

| YIELD: PERCENTYIELD | 34.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 34.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |